2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid
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Overview
Description
2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, methylpropanamido, and benzamido groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid typically involves multi-step organic reactions. One common approach is the acylation of 2-amino-2-methyl-1-propanol with acetic anhydride to form 2-(Acetyloxy)-2-methylpropanamide. This intermediate is then coupled with 2-aminobenzoic acid derivatives through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes or receptors. The benzamido and methylpropanamido groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
2,3-Dimethoxybenzamides: These compounds share structural similarities but differ in the substitution pattern on the benzene ring.
3-Acetoxy-2-methylbenzamides: These compounds have similar functional groups but differ in the position of the acetyloxy group.
Uniqueness: 2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H20N2O6 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[[2-[(2-acetyloxy-2-methylpropanoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H20N2O6/c1-12(23)28-20(2,3)19(27)22-15-10-6-4-8-13(15)17(24)21-16-11-7-5-9-14(16)18(25)26/h4-11H,1-3H3,(H,21,24)(H,22,27)(H,25,26) |
InChI Key |
DDUWTFLPWYCVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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